8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione
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Description
The compound “8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . These techniques provide information about the functional groups, connectivity of atoms, and the three-dimensional arrangement of atoms in the molecule.Scientific Research Applications
Chemical Properties and Synthesis
This compound belongs to a class of chemicals that are of significant interest in the development of new therapeutic agents due to their structural complexity and potential biological activities. The synthesis and characterization of related compounds often involve complex organic reactions, aiming to explore their chemical properties and solubility in various solvents. For instance, studies on similar compounds have demonstrated techniques to improve their solubility in biologically relevant solvents, which is crucial for their potential application in drug delivery systems (Volkova, Levshin, & Perlovich, 2020). Additionally, the design and synthesis of novel compounds with specific structural modifications aim to explore their interactions with biological macromolecules, which can inform the development of targeted therapies (Murugesan et al., 2021).
Biological Activities
The exploration of biological activities of compounds structurally related to "8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione" has led to interesting findings in various areas of biomedical research. For example, compounds within this family have shown promise in anticonvulsant activities, demonstrating potential applications in the treatment of neurological disorders (Obniska, Kopytko, Zagórska, Chlebek, & Kamiński, 2010). Furthermore, the study of their luminescent properties and photo-induced electron transfer offers insights into their potential use in diagnostic imaging and as molecular probes (Gan, Chen, Chang, & Tian, 2003).
Properties
IUPAC Name |
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O2/c1-3-7-26-15-16(23(2)19(28)22-17(15)27)21-18(26)25-10-8-24(9-11-25)14-6-4-5-13(20)12-14/h3-6,12H,1,7-11H2,2H3,(H,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAWZVHTIBSKIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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